O-Methyl (benzenesulfonyl)carbamothioate
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Overview
Description
O-Methyl (benzenesulfonyl)carbamothioate is a chemical compound with the molecular formula C8H9NO3S2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzenesulfonyl group attached to a carbamothioate moiety, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl (benzenesulfonyl)carbamothioate typically involves the reaction of benzenesulfonyl chloride with O-methyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
O-Methyl (benzenesulfonyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Scientific Research Applications
O-Methyl (benzenesulfonyl)carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Methyl (benzenesulfonyl)carbamothioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with these groups, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential use as an antimicrobial agent, where it can disrupt essential enzymatic processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- O-Methyl (4-fluorobenzoyl)carbamothioate
- O-Methyl (4-methylbenzoyl)carbamothioate
Comparison
Compared to its analogs, O-Methyl (benzenesulfonyl)carbamothioate exhibits unique reactivity due to the presence of the benzenesulfonyl group. This group enhances the compound’s ability to participate in oxidation and substitution reactions, making it more versatile in synthetic applications. Additionally, the benzenesulfonyl group imparts distinct biological activity, which is not observed in its analogs .
Properties
CAS No. |
13068-67-2 |
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Molecular Formula |
C8H9NO3S2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
O-methyl N-(benzenesulfonyl)carbamothioate |
InChI |
InChI=1S/C8H9NO3S2/c1-12-8(13)9-14(10,11)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,13) |
InChI Key |
ARCNYUWXIAGUQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=S)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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